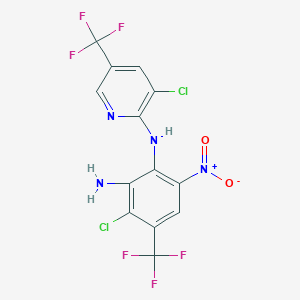

Fluazinam-2-amino

Description

Mechanisms of Resistance in Fungal Pathogens

While resistance to fluazinam (B131798) is uncommon, some instances of reduced sensitivity and resistance have been reported. frac.infoapsnet.org The mechanisms behind this are complex and can involve metabolic changes, increased efflux of the fungicide from the fungal cell, and genetic adaptations. okstate.edunih.govacs.orgapsnet.org

Fungal pathogens can develop resistance by metabolizing fluazinam into less toxic compounds. nih.govacs.org This detoxification process often involves the upregulation of specific enzymes. For example, studies in Colletotrichum gloeosporioides have shown that this pathogen can metabolize fluazinam into substances that lack antifungal activity. nih.govacs.org This process is associated with the increased expression of genes related to detoxification. nih.govacs.org

Research has also pointed to the role of cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) in conferring metabolic resistance. In Rhizoctonia solani, the P450 gene AG1IA_05136 and the GST gene AG1IA_07383 have been linked to resistance against multiple fungicides, including fluazinam. researchgate.net Overexpression of P450 genes has been observed in fluazinam-resistant mutants and in fungal strains treated with the fungicide. frontiersin.orgnih.gov For instance, in non-target organisms like the Colorado potato beetle, exposure to high concentrations of fluazinam led to the upregulation of a cytochrome P450 gene (CYP9Z14v2). scienceopen.comjyu.fi

Another mechanism of resistance involves the active removal of the fungicide from the fungal cell by efflux pumps. okstate.edu These transport proteins, which include the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can prevent the fungicide from reaching its target site in sufficient concentrations to be effective. apsnet.orgnih.gov

Studies have shown that genes related to these efflux pumps are upregulated in fluazinam-resistant fungal strains. nih.govacs.org In Botrytis cinerea, the overexpression of ABC transporters has been linked to multidrug resistance, which can include reduced sensitivity to fluazinam. nih.gov Similarly, research on a fungicide with a similar mode of action, SYP-14288, found that resistant strains of Phytophthora capsici could efflux the fungicide, a process that could be inhibited by an efflux pump inhibitor. nih.gov This suggests that P-glycoprotein, an ABC transporter, is involved in this resistance. nih.gov

The development of resistance to fluazinam is rooted in genetic changes within the fungal pathogen. These changes can be single-gene or multi-gene mutations that lead to reduced sensitivity. okstate.edu While the specific genetic mutations conferring fluazinam resistance are not fully understood, research has shown that differential gene expression plays a significant role. frac.infonih.govacs.org

In Sclerotinia sclerotiorum, while no mutations were found in the two-component histidine kinase gene (Shk1) of resistant mutants, the expression levels of this gene were significantly upregulated in some resistant strains. researchgate.net This suggests that changes in gene regulation, rather than just mutations in the target site, are important. Studies on Colletotrichum gloeosporioides have also shown that genes related to both detoxification and efflux are upregulated in fluazinam-resistant mutants. nih.govacs.org It's important to note that fluazinam-resistant mutants often exhibit reduced fitness, such as decreased mycelial growth and pathogenicity, which may help to slow the spread of resistance in the field. nih.govacs.orgresearchgate.net

To monitor for the development of resistance, it is crucial to establish the baseline sensitivity of fungal populations to fluazinam before widespread use. These studies determine the effective concentration needed to inhibit fungal growth (EC50 value) in a collection of isolates that have not been exposed to the fungicide. cabidigitallibrary.orgresearchgate.netresearchgate.net

For example, a study on Sclerotinia sclerotiorum in China, before the registration of fluazinam for its control, established a mean EC50 value of 0.0019 ± 0.0013 μg/ml. researchgate.net Another study on the same pathogen found a mean EC50 of 0.0069 μg/mL. researchgate.net In Colletotrichum gloeosporioides from pepper fields, the mean EC50 was 0.18 ± 0.14 μg/mL. nih.govacs.org For Clarireedia jacksonii, the cause of dollar spot in turfgrass, baseline sensitivity for isolates never exposed to fluazinam ranged from 0.0011496 to 0.017051 mg/L, with a mean of 0.005107 mg/L. cabidigitallibrary.org These baseline data provide a benchmark against which future populations can be compared to detect shifts in sensitivity. peerj.com Interestingly, a study on C. jacksonii found that populations exposed to fluazinam were actually more sensitive than the baseline non-exposed populations. cabidigitallibrary.org

Table 1: Baseline Sensitivity of Various Fungal Pathogens to Fluazinam

| Fungal Pathogen | Mean EC50 Value | Range of EC50 Values | Host/Source | Reference |

| Sclerotinia sclerotiorum | 0.0019 ± 0.0013 μg/ml | 0.0004 - 0.0056 μg/ml | Various regions in China | researchgate.net |

| Sclerotinia sclerotiorum | 0.0069 μg/ml | 0.0019 - 0.0115 μg/mL | Rapeseed fields in China | researchgate.net |

| Colletotrichum gloeosporioides | 0.18 ± 0.14 μg/mL | Not specified | Pepper fields | nih.govacs.org |

| Clarireedia jacksonii (not exposed) | 0.005107 mg/L | 0.0011496 - 0.017051 mg/L | Turfgrass | cabidigitallibrary.org |

| Clarireedia jacksonii (exposed) | 0.003026 mg/L | 0.000248 - 0.006930 mg/L | Turfgrass | cabidigitallibrary.org |

| Sclerotinia sclerotiorum | 0.0073 ± 0.0045 μg/ml | Not specified | Fields in Jiangsu, China | researchgate.net |

Cross-Resistance Patterns with Other Fungicides

Cross-resistance occurs when a fungal strain that is resistant to one fungicide also shows resistance to another, often due to a shared mode of action or resistance mechanism. frac.info Generally, fluazinam does not exhibit cross-resistance with many other classes of fungicides, making it a valuable tool for resistance management. agropages.commdpi.comcabidigitallibrary.org

Studies have shown no cross-resistance between fluazinam and several other fungicides, including:

Carbendazim researchgate.netresearchgate.net

Dimethachlone researchgate.netresearchgate.net

Prochloraz researchgate.netmdpi.com

Tebuconazole researchgate.netmdpi.com

Azoxystrobin researchgate.net

Procymidone researchgate.net

Fludioxonil (in some studies) researchgate.net

Pyraclostrobin mdpi.com

Boscalid mdpi.com

Cyprodinil mdpi.com

However, some instances of cross-resistance have been noted. In Botrytis cinerea and Sclerotinia sclerotiorum, positive cross-resistance has been observed between fluazinam and fludioxonil. researchgate.net Additionally, laboratory-induced fluazinam-resistant mutants of Colletotrichum gloeosporioides showed strong cross-resistance to the fungicide SYP-14288, which has a similar mode of action. apsnet.orgnih.govacs.org Research on SYP-14288 in Rhizoctonia solani also demonstrated cross-resistance with fluazinam and other fungicides, indicating the potential for multidrug resistance. apsnet.org

Strategies for Resistance Management

Given its low intrinsic risk of resistance, fluazinam is considered a valuable component of resistance management programs. syngenta-us.comepa.gov Effective strategies aim to minimize the selection pressure on fungal populations, thereby delaying the development of resistance. okstate.eduahdb.org.uk

Key resistance management strategies for fluazinam include:

Rotation and Alternation: Fluazinam should be used in rotation or alternation with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action. frac.infoepa.govahdb.org.uk This prevents the repeated use of the same mode of action, which can select for resistant individuals.

Mixtures: Applying fluazinam in a tank mix with a fungicide from a different cross-resistance group is another effective strategy. frac.infoahdb.org.uk This can provide broader-spectrum disease control and make it more difficult for resistance to develop.

Limiting the Number of Applications: Adhering to label recommendations regarding the maximum number of applications per season is crucial. frac.infonzpps.org For example, recommendations for potato late blight suggest a maximum of six applications. frac.info

Integrated Pest Management (IPM): Incorporating non-chemical control methods as part of an IPM program can reduce the reliance on fungicides. bayer.co.uk This includes using resistant crop varieties, managing crop debris, and monitoring for disease to time applications effectively. bayer.co.uk

The Fungicide Resistance Action Committee (FRAC) classifies fluazinam as a Group 29 fungicide, an uncoupler of oxidative phosphorylation, with a low risk of resistance development. cabidigitallibrary.orgfrac.infoppqs.gov.in

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F6N4O2/c14-6-1-4(12(16,17)18)3-23-11(6)24-10-7(25(26)27)2-5(13(19,20)21)8(15)9(10)22/h1-3H,22H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEZDJYEWCAMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912302 | |

| Record name | 3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169327-83-7 | |

| Record name | 3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Fluazinam Action

Uncoupling of Oxidative Phosphorylation in Fungal Mitochondria

The primary mode of action for fluazinam (B131798) is the uncoupling of oxidative phosphorylation in fungal mitochondria. This process disrupts the vital link between electron transport and ATP synthesis, effectively draining the cell's energy supply. The uncoupling activity is potent, with studies demonstrating that fluazinam is approximately 100 times more effective as an uncoupler than the well-known dinitrophenol.

Molecular Mechanisms of Mitochondrial Bioenergetics Disruption

Fluazinam acts as a protonophoretic uncoupler, a type of molecule that can transport protons across the inner mitochondrial membrane. Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force (PMF). This electrochemical gradient is then used by ATP synthase to produce ATP.

Fluazinam disrupts this by creating an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP synthesis. While the electron transport chain continues to operate, and may even accelerate, the energy generated is released as heat instead of being captured in ATP. This leads to a rapid depletion of the fungal cell's energy currency, halting essential metabolic processes. The fungicidal activity of fluazinam is directly correlated with this uncoupling potency.

Role of Thiol Reactivity in Mechanistic Pathways

A key aspect of fluazinam's mechanism involves its reactivity with thiol groups, which are present in cysteine residues of proteins. The fluazinam molecule contains a C-Cl bond in its pyridinamine ring that is susceptible to nucleophilic attack by thiols. This reactivity is crucial for its fungitoxicity.

Inhibition of Fungal Pathogen Development

Beyond its direct impact on cellular energy, fluazinam effectively halts the life cycle of pathogenic fungi at several key stages. This inhibition of development prevents the pathogen from successfully infecting the host plant and spreading further.

Spore Germination Inhibition

Fluazinam demonstrates significant inhibitory effects on the germination of spores in a wide range of fungal species. Spore germination is an energy-intensive process that relies heavily on mitochondrial ATP production. By uncoupling oxidative phosphorylation, fluazinam deprives the spore of the necessary energy to initiate and complete germination. This preventative action is a critical component of its effectiveness as a fungicide, as it stops the infection process before it can even begin.

Infection Structure Development Suppression

For a fungal pathogen to successfully infect a plant, it must often develop specialized infection structures, such as appressoria. The formation of these structures is a complex process that requires significant energy and cellular reorganization. Fluazinam has been shown to strongly inhibit the formation of appressoria. For instance, in the case of Botrytis cinerea, the causal agent of gray mold, fluazinam prevents the penetration of host tissues by suppressing the development of these essential infection structures.

Mycelial Growth and Sporulation Impact

The inhibitory effects of fluazinam extend to the vegetative growth of the fungus (mycelial growth) and its ability to produce new spores (sporulation). While the impact on mycelial growth can be less pronounced compared to its effect on spore germination, it is still a significant aspect of its fungicidal activity. By limiting mycelial expansion, fluazinam contains the spread of an established infection. Furthermore, by inhibiting sporulation, it reduces the production of secondary inoculum, thereby limiting the potential for disease epidemics.

The table below summarizes the inhibitory concentration (IC50) values of fluazinam for various developmental stages in Botrytis cinerea.

| Fungal Stage | IC50 (µg/mL) |

| Mycelial Growth | 0.04 |

| Spore Germination | 0.01 |

| Appressorium Formation | < 0.01 |

Data sourced from studies on Botrytis cinerea.

Induction of Oxidative Stress and Cellular Apoptosis in Fungi

Fluazinam's efficacy as a fungicide is significantly linked to its ability to induce oxidative stress and subsequently trigger programmed cell death, or apoptosis, in susceptible fungi. This process involves a cascade of events, beginning with the accumulation of reactive oxygen species and culminating in the systematic dismantling of the fungal cell.

Reactive Oxygen Species (ROS) Accumulation

Research has demonstrated that exposure to fluazinam leads to a substantial increase in the intracellular concentration of Reactive Oxygen Species (ROS) within fungal cells. ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. While they are normal byproducts of mitochondrial respiration, their overaccumulation, known as oxidative stress, can cause widespread damage to cellular components.

In studies on Botrytis cinerea, the causal agent of gray mold, treatment with fluazinam was shown to trigger a significant burst of ROS. This accumulation is a key early event in the fungicidal action of fluazinam. The uncoupling activity of fluazinam in mitochondria is thought to be a primary contributor to this ROS burst, as the disruption of the electron transport chain can lead to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide.

Caspase Activation and Programmed Cell Death Pathways

The accumulation of ROS acts as a critical signal that initiates programmed cell death (PCD), a controlled process of cellular suicide. A key feature of apoptosis, a form of PCD, is the activation of a family of proteases known as caspases. These enzymes are responsible for the cleavage of specific proteins, leading to the morphological and biochemical hallmarks of apoptosis.

Studies have confirmed the activation of caspase-like proteases in fungi following exposure to fluazinam. For instance, in Botrytis cinerea, an increase in caspase-3-like activity was observed in response to fluazinam treatment. This activation of the caspase cascade is a pivotal step in the execution phase of apoptosis, leading to the systematic breakdown of the cell without inducing an inflammatory response. The apoptotic pathway initiated by fluazinam also involves other markers, such as DNA fragmentation and chromatin condensation, which are characteristic features of programmed cell death in eukaryotes.

Fungal Membrane Permeabilization and Protein Carbonylation

The damaging effects of excessive ROS extend to cellular membranes and proteins. Oxidative stress can lead to lipid peroxidation, a process that damages cellular membranes and increases their permeability. This loss of membrane integrity disrupts ion homeostasis and allows for the leakage of cellular contents, further contributing to cell death.

Furthermore, ROS can directly oxidize amino acid residues on proteins, leading to the formation of carbonyl groups, a process known as protein carbonylation. This is an irreversible form of protein damage that can lead to a loss of protein function. Increased levels of protein carbonylation have been detected in fluazinam-treated fungi, indicating widespread oxidative damage to the fungal proteome. This damage impairs essential enzymatic activities and structural proteins, crippling the cell's ability to function and survive.

Table 1: Effects of Fluazinam on Fungal Cells

| Parameter | Observation in Fungi Treated with Fluazinam | Implication |

|---|---|---|

| Intracellular ROS Levels | Significant increase | Induction of oxidative stress |

| Caspase-3-like Activity | Elevated levels | Activation of programmed cell death |

| Membrane Integrity | Increased permeabilization | Loss of cellular homeostasis |

| Protein Carbonylation | Increased levels of carbonyl groups | Widespread protein damage and dysfunction |

Elucidation of Fluazinam's Multi-Site Mode of Action

The primary mode of action of fluazinam has been identified as the uncoupling of oxidative phosphorylation in fungal mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP, the cell's main energy currency. By dissipating this gradient, fluazinam effectively halts ATP synthesis, leading to a severe energy deficit within the fungal cell.

However, the extensive cellular damage observed, including the induction of oxidative stress and apoptosis, suggests that fluazinam does not act on a single target. Instead, it is considered a multi-site inhibitor. This multi-site action is a significant advantage in fungicide resistance management, as it is more difficult for fungi to develop resistance to a compound that acts on multiple cellular processes simultaneously. The combination of energy depletion through uncoupling of oxidative phosphorylation and the widespread cellular damage caused by oxidative stress creates a potent fungicidal effect that is challenging for the fungus to overcome.

The ability of fluazinam to interfere with energy production and simultaneously trigger a self-destruct mechanism through apoptosis underscores its effectiveness as a broad-spectrum fungicide.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Fluazinam |

| Superoxide |

| Hydrogen peroxide |

Environmental Fate and Transformation Pathways of Fluazinam

Degradation and Persistence in Environmental Compartments

The persistence of fluazinam (B131798) in the environment is governed by a series of complex interactions and degradation processes that differ significantly between soil and water systems.

Terrestrial Systems

In terrestrial environments, the degradation and persistence of fluazinam are influenced by a combination of soil properties and climatic conditions. The compound primarily enters the soil during spraying or through the incorporation of treated plant foliage. helsinki.fi

Soil organic matter (SOM) plays a critical role in the environmental fate of fluazinam. Research indicates that the degradation of fluazinam is enhanced by a higher content of soil organic matter. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov One study was specifically designed to clarify the effect of SOM on fluazinam recovery, confirming that an abundance of organic matter accelerated its degradation. researchgate.netnih.gov

Conversely, higher organic carbon content also leads to stronger adsorption, providing more binding sites for the chemical. frontiersin.orgfrontiersin.org This strong sorption to soil organic matter is a key characteristic of fluazinam's behavior in soil. apvma.gov.au Studies have found a strong positive correlation between the Freundlich adsorption constant (Kf) of fluazinam and the organic matter content of the soil. researchgate.netsciengine.com While enhanced adsorption can sometimes limit the availability of a compound for microbial breakdown, the available literature suggests that for fluazinam, the presence of abundant organic matter ultimately promotes its degradation. researchgate.netnih.gov

Temperature and soil moisture are significant environmental factors affecting the persistence of fluazinam. Its degradation is accelerated by warm temperatures and high moisture content. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Laboratory experiments simulating winter conditions revealed that frozen soil decelerated the degradation process, although some breakdown still occurred. helsinki.fi In studies mimicking the year-round climatic conditions of the boreal zone, it was found that more than half of the applied fluazinam could be recovered after one year of incubation, with estimated half-lives ranging from 355 to 833 days. researchgate.netnih.gov In a sandy loam soil, the half-life (DT50) for anaerobic biotransformation was reported as 32 days at 10°C following aerobic incubation. publications.gc.ca

Fluazinam exhibits strong adsorption to soil particles, a characteristic that limits its mobility. apvma.gov.aumda.state.mn.us Batch equilibrium studies have shown low mobility in various soils, with soil organic carbon partition coefficient (Koc) values ranging from 1705 to 2316. mda.state.mn.us The adsorption process is believed to be primarily physical. researchgate.netsciengine.com

The persistence and degradation rate of fluazinam vary significantly across different soil types, largely due to differences in soil composition. A study on four types of Indian soils found that the dissipation half-life followed first-order kinetics and varied considerably. frontiersin.orgfrontiersin.org In China, research on three soil types showed that the Freundlich adsorption constant (Kf) was highest in black soil, followed by red soil and yellow soil, indicating stronger adsorption in soils with higher organic matter and clay content. researchgate.netsciengine.com The adsorption constants showed good correlations with soil organic matter, cation exchange capacity (CEC), and clay content. researchgate.netsciengine.com

Table 1: Dissipation Half-Life of Fluazinam in Different Indian Soil Types This table is interactive. You can sort and filter the data.

| Soil Type | Half-Life (t½) in Days | Reference |

|---|---|---|

| Lateritic (Alfisol) | 54.07 | frontiersin.orgfrontiersin.org |

| Alluvial (Inceptisol) | 45.10 | frontiersin.orgfrontiersin.org |

| Coastal Saline (Inceptisol) | 28.33 | frontiersin.orgfrontiersin.org |

Table 2: Freundlich Adsorption Constants (Kf) of Fluazinam in Different Chinese Soil Types This table is interactive. You can sort and filter the data.

| Soil Type | Freundlich Adsorption Constant (Kf) | Reference |

|---|---|---|

| Black Soil | 311.88 | researchgate.netsciengine.com |

| Red Soil | 202.23 | researchgate.netsciengine.com |

Temperature and Moisture Effects on Fluazinam Persistence

Aquatic Systems

In aquatic environments, the primary degradation pathway for fluazinam is hydrolysis, which is highly dependent on the pH of the water.

The hydrolysis of fluazinam is pH-dependent. epa.gov The compound is relatively stable in acidic conditions, specifically at pH 4 and pH 5. frontiersin.orgepa.govfao.org However, it is hydrolytically unstable in neutral and alkaline environments. frontiersin.orgfrontiersin.orgfao.org

Studies have shown that at 25°C, the degradation half-life (DT50) of fluazinam is between 2.7 and 4.5 days at pH 7. frontiersin.orgfao.org At pH 9, the degradation rate is similar, with reported DT50 values ranging from 3.5 to 3.9 days at 25°C. frontiersin.orgfao.org

The hydrolysis process involves the transformation of fluazinam into its major degradates. The primary hydrolysis product is 5-chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidine)–nicotinic acid (CAPA). frontiersin.orgfrontiersin.orgfao.org This compound is then further degraded to 6-(4-carboxy-3-chloro-2,6-dinitroaniline)-5-chloronicotinic acid (DCPA). frontiersin.orgfrontiersin.orgfao.org At pH 7 and a temperature of 25°C, CAPA represented more than 95% of the applied radioactivity at the end of a 29-day incubation period. fao.org At a higher temperature of 50°C and pH 7, both CAPA and DCPA were generated, with DCPA accounting for up to 71% of the initial amount. frontiersin.org

Table 3: Hydrolytic Degradation Half-Life (DT50) of Fluazinam at 25°C This table is interactive. You can sort and filter the data.

| pH | Half-Life (DT50) in Days | Reference |

|---|---|---|

| 7 | 2.7 - 4.5 | frontiersin.orgfao.org |

Hydrolytic Stability and Degradation Rates under Varying pH Conditions

Identification and Characterization of Fluazinam Transformation Products

The transformation of fluazinam in the environment leads to the formation of several degradation products. The parent compound's structure does not undergo substantial alteration; instead, transformations typically involve the functional groups. helsinki.fi Key transformation pathways include the reduction of nitro groups, hydrolysis, and conjugation. regulations.gov

Primary Metabolites

Several primary metabolites of fluazinam have been identified in environmental matrices and metabolism studies. These are often designated by acronyms. The full chemical names and the context in which they are found are crucial for understanding the degradation process.

AMPA (4-chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine): This metabolite is formed through the reduction of one of the nitro groups on the phenyl ring to an amine. nih.govregulations.gov It is considered a primary metabolite in plants, animals, and drinking water. regulations.gov In some studies, AMPA is noted as a minor metabolite from soil photolysis. helsinki.fi

DAPA (3-chloro-2-(2,6-diamino-3-chloro-α,α,α-trifluoromethyl)pyridine): Formed by the further reduction of the second nitro group, resulting in a di-amino metabolite. nih.govnih.gov Like AMPA, it is a primary metabolite found in various organisms and environmental compartments. regulations.gov

AMGT: This metabolite is formed in plants through a series of reactions starting with AMPA. AMPA is conjugated with glutathione (B108866), which is then degraded to cysteine. The resulting AMPA-cysteine conjugate undergoes transamination, reduction, and conjugation with glucose to form AMGT. regulations.gov

CAPA (5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino)nicotinic acid): A major degradation product resulting from the hydrolysis of fluazinam, particularly in alkaline water. epa.govfrontiersin.org In this transformation, the trifluoromethyl group is converted to a carboxylic acid group. frontiersin.org

DCPA (6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid): CAPA can be further degraded to DCPA. frontiersin.orgfrontiersin.org

HYPA: This is identified as a major soil metabolite. helsinki.fi It is formed through the substitution of a chlorine atom on the phenyl ring with a hydroxyl group. helsinki.fi It is also found as a minor metabolite from soil photolysis. helsinki.fi

An analytical method has been developed for the simultaneous determination of fluazinam and its five major metabolites (AMPA, DAPA, CAPA, DCPA, and HYPA) in water. epa.gov

Interactive Data Table: Primary Metabolites of Fluazinam

| Acronym | Full Chemical Name | Formation Pathway | Occurrence |

|---|---|---|---|

| AMPA | 4-chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine | Reduction of one nitro group | Plants, Animals, Water nih.govregulations.gov |

| DAPA | 3-chloro-2-(2,6-diamino-3-chloro-α,α,α-trifluoromethyl)pyridine | Reduction of both nitro groups | Plants, Animals, Water nih.govnih.gov |

| AMGT | - | Conjugation and further transformation of AMPA | Plants regulations.gov |

| CAPA | 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino)nicotinic acid | Hydrolysis of trifluoromethyl group | Water (especially alkaline) epa.govfrontiersin.org |

| DCPA | 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid | Degradation of CAPA | Water frontiersin.orgfrontiersin.org |

| HYPA | - | Hydroxylation of phenyl ring | Soil helsinki.fi |

Structural Elucidation of Degradation Intermediates

The identification and structural confirmation of fluazinam's degradation products have been achieved through various analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a key method for detecting fluazinam residues in soil. helsinki.fi For the analysis of residues in plant matter, methods involving extraction with methanol (B129727) and dichloromethane (B109758) followed by HPLC with a UV/VIS detector have been used. Furthermore, gas-liquid chromatography with electron capture detection (GLC-ECD) has been employed for the quantitation of fluazinam in potato matrices. publications.gc.ca The structural elucidation of novel synthesized compounds related to fungicides often involves infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. acs.org

Pathways of Nitro Group Reduction, Hydrolysis, and Conjugation

The primary transformation pathways for fluazinam involve several key chemical reactions:

Nitro Group Reduction: A significant pathway for fluazinam degradation is the reduction of one or both of its nitro groups. regulations.gov The reduction of a single nitro group leads to the formation of AMPA, while the reduction of both results in DAPA. nih.govnih.gov This process is a critical step in the metabolism of fluazinam in various organisms and environments. nih.gov

Hydrolysis: Fluazinam is susceptible to hydrolysis, particularly under neutral to alkaline conditions. helsinki.fiepa.gov It is relatively stable at a pH of 5 but hydrolyzes with half-lives of 42 and 6 days at pH 7 and 9, respectively. epa.gov The primary hydrolysis product is CAPA, where the trifluoromethyl group on the pyridyl ring is converted to a carboxylic acid. frontiersin.orgfao.org This can be followed by further degradation to DCPA. frontiersin.orgfao.org

Conjugation: In biological systems, particularly in plants, fluazinam metabolites can undergo conjugation. For instance, the metabolite AMPA can conjugate with glutathione, which is then further metabolized to form AMGT. regulations.gov In animals, sulfamate (B1201201) conjugates of AMPA and DAPA have been identified. nih.gov

Mobility and Distribution of Fluazinam in Environmental Matrices

Fluazinam generally exhibits low mobility in soil. helsinki.fi This is primarily due to its low water solubility and strong sorption to soil particles. helsinki.fi

Leaching Potential in Soil Systems

The potential for fluazinam to leach through soil and contaminate groundwater is considered very low. helsinki.fipublications.gc.ca Its strong adsorption to soil particles, indicated by high organic carbon partition coefficient (Koc) values ranging from 1705 to 2316, limits its movement through the soil profile. publications.gc.caepa.gov Soil column leaching studies have demonstrated this low mobility, with over 80% of applied fluazinam remaining in the top layer of the soil and less than 1% being detected in the leachate. helsinki.fiepa.gov Consequently, groundwater contamination by the parent compound is considered negligible. helsinki.fi However, there is a possibility for transport to surface water bodies via runoff, particularly when associated with eroded soil particles. helsinki.fimda.state.mn.us

Interactive Data Table: Soil Mobility and Leaching of Fluazinam

| Parameter | Value/Observation | Implication | Reference(s) |

|---|---|---|---|

| Water Solubility | Low | Reduces mobility in soil water | helsinki.fi |

| Sorption | Strong (Koc: 1705-2316) | High affinity for soil particles, limits leaching | publications.gc.caepa.gov |

| Leaching Studies | >80% remained in top soil layer, <1% in leachate | Very low potential to leach through the soil profile | helsinki.fiepa.gov |

| Groundwater Contamination | Negligible potential | Unlikely to reach groundwater in significant amounts | helsinki.fi |

| Surface Water Transport | Possible via runoff with soil particles | A potential pathway for entering aquatic systems | helsinki.fimda.state.mn.us |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Fluazinam | 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine |

| Fluazinam-2-amino | A transformation product of fluazinam, likely referring to AMPA or a similar amino-substituted metabolite. |

| AMPA | 4-chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine |

| DAPA | 3-chloro-2-(2,6-diamino-3-chloro-α,α,α-trifluoromethyl)pyridine |

| AMGT | A glucose conjugate of a transformed AMPA metabolite. |

| CAPA | 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino)nicotinic acid |

| DCPA | 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid |

| HYPA | A hydroxylated metabolite of fluazinam. |

Particle-Bound Transport Mechanisms in Aquatic Environments

The transport and fate of Fluazinam in aquatic environments are significantly influenced by its tendency to bind to solid particles. Due to its physicochemical properties, Fluazinam readily adsorbs to suspended solids and bottom sediments, a process that dictates its distribution, bioavailability, and persistence in water bodies. nih.govmda.state.mn.us

Research indicates that Fluazinam has a strong propensity to bind to sediment. regulations.gov This behavior is largely governed by its low water solubility and high octanol-water partition coefficient (Log Kow = 3.56 - 4.03), which suggests that the compound is lipophilic, or fat-loving, and prefers to associate with organic matter in soil and sediment rather than remaining dissolved in water. publications.gc.cahelsinki.firegulations.gov The process can be described as a hydrophobic partitioning of Fluazinam between the water phase and the hydrophobic organic matter present in sediment. helsinki.fi

The strength of this binding is quantified by the Soil Organic Carbon-Water Partitioning Coefficient (Koc). Measured Koc values for Fluazinam range from 1,705 to 2,316 mL/g. nih.govpublications.gc.ca According to classification schemes, these values indicate that Fluazinam has low to slight mobility and a high potential for partitioning into sediment. publications.gc.ca This strong adsorption to particulate matter significantly reduces the concentration of Fluazinam in the water column and attenuates other fate processes such as volatilization. nih.gov One study estimated that the volatilization half-life from a model pond increases from 11 days to 120 days when adsorption to sediment is considered. nih.gov

The pKa of Fluazinam, reported as 7.34, indicates that the compound will exist partially in a cationic (positively charged) form in typical environmental pH ranges. nih.gov Cations generally exhibit stronger adsorption to negatively charged particles like organic carbon and clay compared to their neutral counterparts, further enhancing the particle-bound nature of Fluazinam. nih.gov The stability and degradation of Fluazinam are also linked to pH; one study noted very high stability at pH 4.0, with a half-life of over 120 days, compared to a half-life of about 6 days at pH 9.0. frontiersin.org

Interactive Data Table: Adsorption Coefficients for Fluazinam and Metabolites

The following table summarizes the soil and sediment adsorption characteristics for Fluazinam and its key transformation products.

| Compound | Adsorption Coefficient (Koc) [mL/g] | Mobility Classification | Source(s) |

| Fluazinam | 1705 - 2316 | Slight to Low | nih.govmda.state.mn.uspublications.gc.ca |

| HYPA | 450 - 1667 | Low to Slight | publications.gc.ca |

| CAPA | 1289 - 3784 | Low | publications.gc.ca |

Interactive Data Table: Physicochemical Properties Influencing Transport

This table presents key properties of Fluazinam that drive its particle-bound transport in aquatic systems.

| Property | Value | Implication for Transport | Source(s) |

| Log Kow | 3.56 - 4.03 | High potential for bioaccumulation and partitioning to organic matter | publications.gc.caregulations.gov |

| Water Solubility | 0.131 - 3.384 mg/L (pH dependent) | Low solubility promotes movement from water to sediment | publications.gc.ca |

| pKa | 7.34 | Partial cationic state enhances adsorption to particles | nih.gov |

Ecological Impact and Non Target Organism Interactions of Fluazinam

Effects on Aquatic Organisms

Fluazinam (B131798) has been shown to be highly toxic to aquatic organisms. Its presence in aquatic ecosystems can lead to a range of adverse effects, from acute toxicity to disruptions in fundamental biological processes.

Acute and Chronic Ecotoxicity to Aquatic Species (e.g., fish, algae, crustaceans)

Research indicates that fluazinam poses a significant threat to various aquatic species. It is classified as very highly to highly toxic to both freshwater and estuarine/marine fish on an acute basis. epa.gov Studies have determined the 96-hour lethal concentration (LC50) for fish to be between 0.036 and 0.11 parts per million (ppm). epa.gov Chronic exposure to lower concentrations has also been shown to have detrimental effects, with No-Observed-Adverse-Effect Concentrations (NOAEC) and Lowest-Observed-Adverse-Effect-Concentrations (LOAEC) for freshwater fish recorded at 0.0053-0.00069 ppm and 0.010-0.014 ppm, respectively. These chronic exposures have been linked to reduced larval survival, a decreased number of spawns, and impaired growth. epa.gov

The toxicity of fluazinam extends to other aquatic organisms as well. It is considered highly toxic to aquatic invertebrates. regulations.gov For the water flea (Daphnia magna), a common test species, the 48-hour EC50 (the concentration that affects 50% of the population) has been reported. researchgate.net Similarly, the growth of the green alga (Chlorella vulgaris) is also inhibited by the presence of fluazinam. researchgate.net

Interactive Table: Acute Ecotoxicity of Fluazinam to Aquatic Organisms

| Species | Endpoint (96h LC50/EC50) | Toxicity Value (mg/L) | Reference |

| Brachydanio rerio (Zebrafish) | LC50 | 0.03-0.40 | medchemexpress.com |

| Xenopus laevis (African Clawed Frog) | LC50 | Extremely High | researchgate.netnih.gov |

| Daphnia magna (Water Flea) | EC50 | -- | researchgate.net |

| Chlorella vulgaris (Green Alga) | EC50 | -- | researchgate.net |

| Freshwater/Estuarine Fish | LC50 | 0.036 - 0.11 | epa.gov |

Bioaccumulation Potential in Aquatic Biota (e.g., Brachydanio rerio)

Fluazinam demonstrates a high potential for bioaccumulation in aquatic organisms. researchgate.netnih.gov Studies focusing on the zebrafish (Brachydanio rerio) have revealed significant bioconcentration factors (BCF). The BCF after 8 days of exposure (BCF8d) for fluazinam in zebrafish ranges from 2287 to 3570. researchgate.netnih.gov This high level of bioaccumulation signifies that the chemical is readily absorbed by the organism and can accumulate in its tissues to concentrations much higher than in the surrounding water. Such high bioaccumulation properties pose a considerable environmental risk, as the fungicide can be transferred through the food chain. researchgate.net It has been noted that lower concentrations of fluazinam exposure can lead to higher enrichment in zebrafish.

Disruption of Mitochondrial Bioenergetics in Aquatic Organism Models

The primary mode of action for fluazinam is the uncoupling of oxidative phosphorylation in mitochondria. wikipedia.orgebi.ac.uk This disruption of cellular energy production is not limited to fungi and has been observed in non-target aquatic organisms. In zebrafish larvae, fluazinam has been shown to impair mitochondrial bioenergetics. nih.gov Specifically, at its LC50 concentration (0.5 μM), fluazinam significantly decreased both basal and ATP-linked respiration in embryos. nih.gov This interference with mitochondrial function can lead to reduced survival rates. researchgate.net

Oxidative Damage Responses and Antioxidant Enzyme Activities in Aquatic Models

Exposure to fluazinam can induce oxidative stress in aquatic organisms. nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. In response to fluazinam-induced oxidative stress, aquatic models like zebrafish exhibit changes in their antioxidant enzyme activities. nih.govdntb.gov.ua Studies have shown that exposure to fluazinam can lead to the upregulation of genes related to oxidative stress, such as superoxide (B77818) dismutase 2 (sod2) and heat shock protein 70 (hsp70). nih.gov Additionally, genes associated with apoptosis (programmed cell death), like bax and caspase 9, were also found to be upregulated at higher concentrations of fluazinam, indicating cellular damage. nih.gov

Impact on Terrestrial Non-Target Organisms

The ecological impact of fluazinam extends beyond the aquatic environment, with potential effects on terrestrial non-target organisms, including plants.

Effects on Non-Target Terrestrial Plants

While fluazinam is a fungicide, its chemical structure is similar to dinitroaniline herbicides. However, initial screenings for pre-emergence herbicidal activity did not show significant herbicidal effects on a range of crop and non-crop plants, including some grass species. Despite this, some studies have noted that fluazinam can affect non-target terrestrial plants. publications.gc.ca For instance, efficacy trials on brassicas showed a retardation of growth following treatment with fluazinam, although the plant size at harvest was not different from the control group. The risk to non-target plants is considered, and measures such as buffer zones are required to mitigate off-target movement from spray drift. publications.gc.ca

Interactions with Wild Mammals and Pollinators

The ecological impact of fluazinam on non-target organisms, including wild mammals and pollinators, is a critical area of environmental risk assessment.

Wild Mammals

Studies on the effects of fluazinam on wild mammals indicate a range of potential impacts. Laboratory studies have shown that chronic exposure to fluazinam can lead to reductions in growth, as well as decreased fitness and viability of offspring in mammals. regulations.gov The liver and eyes have been identified as the main target organs of fluazinam in animal studies, with prolonged exposure also affecting the kidney, testis, pancreas, and bone marrow in rats. apvma.gov.au Despite these findings, fluazinam is considered to have low acute toxicity to mammals. chemicalbook.comapvma.gov.au It is rapidly metabolized into a compound that does not possess uncoupling activity, which contributes to its lower toxicity in mammals compared to fungi. nih.gov However, there is a high dietary and reproductive risk to wild mammals that has necessitated risk mitigation measures in some regions. publications.gc.ca

Pollinators

The impact of fungicides on pollinators, such as bees, is of significant concern for ecosystem health and agriculture. Research on fluazinam's effect on pollinators has yielded varied results. Some sources suggest that fluazinam is not harmful to non-target organisms like bees and butterflies when used according to label instructions. chemicalbook.com It has been reported to be practically non-toxic to bees with respect to lethality. apvma.gov.au

Phyto-Impacts on Crop Plants and Biochemical Alterations

Fluazinam can have various effects on the crop plants it is used to protect, influencing their cellular structure, physiological traits, biochemical profiles, and ultimately, their yield.

Influence on Cellular Ultrastructure (e.g., chloroplasts, nucleus, mitochondria)

At the cellular level, fluazinam has been observed to induce changes in the ultrastructure of plant cells. In studies on pepper and eggplant, treatment with fluazinam was associated with an increase in the starch granules within chloroplasts, the development of a giant nucleus, and an elevated number of mitochondria. researchgate.netnih.gov These changes suggest a cellular response to the presence of the fungicide, potentially as part of a defense mechanism. researchgate.netnih.gov While some herbicides are known to cause alterations in plastid structure, the specific impacts of fluazinam on chloroplasts, the nucleus, and mitochondria indicate a complex interaction with cellular organelles. researchgate.netfupress.net

Modulation of Agro-Physiological Traits (e.g., plant length, flowering time)

The application of fluazinam can modulate various agro-physiological traits in crop plants. While a temporary decline in shoot weight and length was observed in pepper and eggplant three days after fluazinam application, the plant length of treated plants was found to be higher than control plants after 35 days. researchgate.netnih.gov Furthermore, fluazinam treatment resulted in significantly earlier flowering times in these crops. researchgate.netnih.gov In contrast, some studies on brassicas have shown that treated plants were slower growing than untreated plants initially, but they tended to catch up as the season progressed, resulting in no difference in plant size at harvest. apvma.gov.au

Table 1: Interactive Data Table on the Effect of Fluazinam on Plant Length

| Crop | Time After Application | Effect on Plant Length |

| Pepper | 3 days | Temporary decline |

| Pepper | 35 days | Increased |

| Eggplant | 3 days | Temporary decline |

| Eggplant | 35 days | Increased |

| Brassicas | During season | Slower initial growth, then recovery |

Alterations in Biochemical and Antioxidant Profiles (e.g., metabolites, membrane integrity, redox status)

Fluazinam application can lead to significant alterations in the biochemical and antioxidant profiles of crop plants. In pepper and eggplant, fluazinam was found to improve the physiological status of leaves by promoting metabolites and antioxidants, leading to better membrane integrity and an adjustment of the redox status. researchgate.netnih.gov This suggests that treated plants can initiate an early defense mechanism to mitigate potential growth retardation. researchgate.netnih.gov

In leafy vegetables, fluazinam applied separately was found to reduce chlorophyll (B73375) and carbohydrate levels while inducing carotenoids, protein, and phenolic compounds. researchgate.net Mixtures of fluazinam intensified the accumulation of carotenoids, protein, and phenolic compounds, while further reducing carbohydrates. researchgate.net Studies on lettuce have also shown that fluazinam can cause a significant accumulation of phenolic compounds. nih.gov These changes in biochemical profiles are indicative of the plant's response to the chemical stress induced by the fungicide.

Impact on Crop Yield Traits

The impact of fluazinam on crop yield can be positive, despite some initial negative effects on growth. In studies on pepper and eggplant, yield traits were significantly increased in response to fluazinam treatment. researchgate.netnih.gov Similarly, in trials on brassicas, fluazinam tended to reduce disease severity and increase yield compared to untreated plants. apvma.gov.au These findings suggest that the protective fungicidal action of fluazinam, combined with its influence on physiological and biochemical processes, can ultimately lead to improved crop yields.

Table 2: Interactive Data Table on the Impact of Fluazinam on Crop Yield

| Crop | Impact on Yield |

| Pepper | Increased |

| Eggplant | Increased |

| Brassicas | Increased |

Chemical Synthesis and Derivatization Strategies for Fluazinam

Conventional Synthetic Routes

The traditional synthesis of Fluazinam (B131798) is a two-stage process that involves the creation of a key pyridine (B92270) intermediate followed by a coupling reaction. google.com

Amination Reactions of Pyridine Precursors

The initial step in the conventional synthesis of Fluazinam is the amination of a substituted pyridine precursor to produce 2-amino-3-chloro-5-trifluoromethylpyridine. google.com The starting material for this reaction is typically 2-halogen-3-chloro-5-trifluoromethyl pyridine, where the halogen at the 2-position is either chlorine or fluorine. google.compatsnap.com This amination is carried out using anhydrous ammonia (B1221849) in an organic solvent. google.com

The reaction is generally conducted in a high-pressure kettle. patsnap.com For instance, when starting with 2,3-dichloro-5-trifluoromethylpyridine, the reaction with liquid ammonia in tetrahydrofuran (B95107) (THF) can be carried out at temperatures ranging from 70°C to 100°C for 28 to 32 hours. patsnap.com If 2-fluoro-3-chloro-5-trifluoromethylpyridine is used as the precursor, the reaction can proceed at a lower temperature of 30°C for 25 hours. patsnap.com

Coupling Reactions with Dinitrobenzotrifluoride Intermediates

The second stage of the synthesis involves the coupling of the 2-amino-3-chloro-5-trifluoromethylpyridine intermediate with 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.comgoogle.com This condensation reaction is performed under alkaline conditions to yield Fluazinam. patsnap.com The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the pyridine derivative displaces one of the chlorine atoms on the dinitrobenzotrifluoride ring.

Optimization of Reaction Conditions (e.g., solvent, strong base utilization)

The efficiency and yield of Fluazinam synthesis are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent and the type of base used.

Solvent: The solvent plays a crucial role in both the amination and coupling steps. Aprotic polar organic solvents are preferred as they have a high dissolving capacity for ammonia and are also suitable for the subsequent Fluazinam formation reaction. google.com Solvents such as dimethylformamide, tetrahydrofuran (THF), dimethylsulfoxide, and N-methyl-2-pyrrolidone have been identified as suitable options. google.com The use of 2-methyltetrahydrofuran (B130290) as a solvent has been shown to offer good reaction selectivity, reduce reaction time, and improve productivity, making it suitable for industrial-scale production. google.comlookchem.com

Strong Base Utilization: The coupling reaction requires a strong base to facilitate the nucleophilic substitution. google.com Alkaline hydroxides, particularly potassium hydroxide, are commonly used. google.comchemicalbook.com The use of an inorganic alkali in conjunction with 2-methyltetrahydrofuran has been demonstrated to be an effective system for the preparation of Fluazinam. google.com The reaction can be carried out at room temperature (20°C) for 4 hours, achieving a high molar yield of 98.0% with a purity of 99.8%. chemicalbook.com

The temperature of the coupling reaction is another critical factor. It is typically maintained between 30°C and 100°C, with a more preferred range of 30°C to 70°C to minimize the formation of by-products. google.com

Table 1: Conventional Synthesis of Fluazinam - Reaction Parameters

| Step | Precursor(s) | Reagent(s) | Solvent | Temperature | Duration | Yield/Purity | Reference(s) |

|---|---|---|---|---|---|---|---|

| Amination | 2,3-dichloro-5-trifluoromethylpyridine | Liquid Ammonia | Tetrahydrofuran | 70-100°C | 28-32 hours | - | patsnap.com |

| Amination | 2-fluoro-3-chloro-5-trifluoromethylpyridine | Liquid Ammonia | Tetrahydrofuran | 30°C | 25 hours | - | patsnap.com |

Novel Derivatization Approaches

To discover new agrochemicals with potentially improved or different activity profiles, researchers have explored the synthesis of novel derivatives and analogues of Fluazinam.

Synthesis of Aryloxy Pyridine Moiety-Containing Fluazinam Derivatives

One approach to creating novel derivatives involves the synthesis of compounds containing an aryloxy pyridine moiety. This strategy has been employed in the development of new pyrimidinamine fungicides, inspired by the structural features of existing agrochemicals. nih.govacs.org For example, a series of new pyrimidinamine derivatives featuring an aryloxy pyridine group were designed and synthesized using the intermediate derivatization method (IDM). nih.gov This method allows for the creation of innovative chemical structures from commercially available starting materials. ias.ac.in

Structure-Activity Relationship Studies of Novel Fluazinam Analogues

The synthesis of novel analogues is often coupled with structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity.

In one study, twenty-one new N-phenyl heteroarylamine analogues of Fluazinam were prepared. ias.ac.in The synthesis involved the nucleophilic substitution reaction of various heteroarylamines with 2,6-dichloro-3,5-dinitrotoluene, a key intermediate. ias.ac.in Bioassays of these compounds against rice blast revealed that the introduction of electron-withdrawing groups in the pyridine ring was crucial for enhancing fungicidal activity. ias.ac.in One of the synthesized compounds, designated as 3p, demonstrated activity equal to that of Fluazinam. ias.ac.in

Another study focused on creating pyrazole-5-carboxamide derivatives containing a diaryl ether, designed through the Intermediate Derivatization Method (IDM). benthamdirect.com Bioassays against cucumber downy mildew showed that several of these compounds had excellent fungicidal activity. benthamdirect.com A 3D-quantitative structure-activity relationship (3D-QSAR) model was developed, which indicated that electrostatic and steric fields were important factors for improving fungicidal activity. benthamdirect.com

The exploration of chlorothalonil (B1668833) derivatives with a diphenyl amine structure, mimicking the backbone of Fluazinam, has also been undertaken. acs.org SAR studies on these compounds revealed that the presence of an electron-withdrawing nitro group (NO₂) at a specific position on the phenyl ring played a significant role in enhancing fungicidal activity. acs.org

Table 2: Fungicidal Activity of Novel Fluazinam Analogues

| Compound Series | Target Pathogen | Key Finding from SAR Studies | Most Active Compound(s) | Reference(s) |

|---|---|---|---|---|

| N-phenyl heteroarylamine analogues | Rice Blast | Introduction of electron-withdrawing groups in the pyridine ring is important for activity. | Compound 3p (activity equal to Fluazinam) | ias.ac.in |

| Pyrimidinamine derivatives with aryloxy pyridine moiety | Cucumber Downy Mildew | Compound 9 showed significantly better activity than commercial fungicides. | Compound 9 (EC₅₀ = 0.19 mg/L) | nih.govacs.org |

| Pyrazole-5-carboxamide derivatives with diaryl ether | Cucumber Downy Mildew | Electrostatic and steric fields are important for activity. | Compound T24 (EC₅₀ = 0.88 mg·L⁻¹) | benthamdirect.com |

Advanced Analytical Methodologies for Fluazinam and Its Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of fluazinam (B131798) and its degradation products from complex samples like soil, water, and agricultural produce. tandfonline.comtandfonline.com Various chromatographic methods have been established, each offering distinct advantages in terms of sensitivity, resolution, and applicability.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for fluazinam analysis. tandfonline.comtandfonline.com GC-based methods are suitable for volatile and thermally stable compounds like fluazinam.

In one method, fluazinam was determined in grapes, must, and wine using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) and confirmed with a mass spectrometric (MS) detector. nih.gov This approach involved a simple online microextraction with an acetone-hexane mixture, which proved effective without requiring further cleanup steps due to the high selectivity of the detectors. nih.gov The recoveries for this method were high, ranging from 80% to 111%, with a limit of determination of 0.10 mg/kg. nih.gov

For analyzing fluazinam content in rice field water, a GC-MS method has been developed. patsnap.com This procedure involves extraction with n-hexane, concentration, and subsequent analysis by GC-MS. patsnap.com Qualitative analysis is performed based on retention time and specific monitoring ions, while quantification uses an external standard method. patsnap.com This method demonstrates good linearity and precision, meeting the requirements for pesticide residue detection. patsnap.com Additionally, gas-liquid chromatography with electron capture detection (GLC-ECD) has been utilized for the quantitation of fluazinam in potato matrices, achieving a method limit of quantitation (LOQ) of 0.01 ppm. publications.gc.ca

Table 1: Gas Chromatography (GC) Based Methods for Fluazinam Detection This table is interactive. Click on the headers to sort.

| Analytical Technique | Matrix | Key Parameters | Limit of Quantification (LOQ) / Determination (LOD) | Recoveries (%) | Citation |

|---|---|---|---|---|---|

| GC-NPD/MS | Grapes, Must, Wine | Detector: Nitrogen-Phosphorus (NP) and Mass Spectrometric (MS) | 0.10 mg/kg (LOD) | 80-111 | nih.gov |

| GC-MS | Rice Field Water | Extraction: n-hexane; Linear Range: 0.05-5 mg/L | 0.05 mg/kg | 88-98 | patsnap.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed for the analysis of fluazinam, as they are well-suited for non-volatile or thermally labile compounds. tandfonline.comresearchgate.net

An HPLC method using a diode array detector (DAD) was developed for determining fluazinam in soil. helsinki.finih.gov The methodology involves acetonitrile (B52724) extraction, solid-phase extraction (SPE) for cleanup, and separation on a C18 column. nih.govresearchgate.net The mobile phase consists of 70% acetonitrile and 30% water with 0.02% acetic acid, and detection is performed at a wavelength of 240 nm. nih.govresearchgate.net This method proved to be specific and repeatable for monitoring the fungicide in soil samples. helsinki.finih.gov Reversed-phase HPLC with UV detection has also been established for determining fluazinam in technical products and formulations. publications.gc.ca

LC-MS/MS is a powerful technique for analyzing fluazinam and its metabolites, including fluazinam-2-amino (referred to as AMPA), in environmental samples. epa.govepa.gov For soil analysis, a method using LC/MS/MS with electrospray ionization in positive ion mode (ESI+) has been validated. epa.gov This method can simultaneously determine fluazinam and its metabolite HYPA after extraction with methanol (B129727) and sonication. epa.gov A similar LC/MS/MS method was developed for water analysis, capable of quantifying fluazinam and five of its metabolites (AMPA, DAPA, CAPA, DCPA, HYPA) with an LOQ of 0.10 µg/L for each analyte. epa.gov

Table 2: Liquid Chromatography (LC) Based Methods for Fluazinam and Metabolite Detection This table is interactive. Click on the headers to sort.

| Analytical Technique | Matrix | Analytes | Key Parameters | Limit of Quantification (LOQ) | Citation |

|---|---|---|---|---|---|

| HPLC-DAD | Soil | Fluazinam | Mobile Phase: 70% ACN, 30% Water, 0.02% Acetic Acid; Column: C18; Detection: 240 nm | 0.1 mg/kg | nih.govresearchgate.net |

| RP-HPLC/UV | Technical Product | Fluazinam | Reversed-Phase | Not Specified | publications.gc.ca |

| LC/MS/MS-ESI+ | Soil | Fluazinam, HYPA | Column: Phenomenex Synergi Polar-RP | 0.01 mg/kg | epa.gov |

| LC/MS/MS-ESI+ | Water | Fluazinam, AMPA, DAPA, CAPA, DCPA, HYPA | Column: Phenomenex Synergi Polar-RP | 0.10 µg/L | epa.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it a preferred method for residue analysis in complex matrices. dntb.gov.uanih.gov

The dissipation and residue levels of fluazinam in potatoes and soil have been effectively determined using UPLC-MS/MS. nih.gov This method is often paired with a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique. dntb.gov.uanih.gov For instance, in a study on wax gourd, samples were extracted with acetonitrile, cleaned up using primary secondary amine (PSA), and analyzed by UPLC-MS/MS. nyxxb.cn This method demonstrated excellent recoveries (89% to 109%) and a low limit of quantification (LOQ) of 0.01 mg/kg. nyxxb.cn Similar UPLC-MS/MS methods have been successfully applied to analyze fluazinam residues in potato plants and soil, showing half-lives of 3.3-5.4 days and 9.4-9.5 days, respectively. nih.govresearchgate.net

Table 3: UPLC-MS/MS Methods for Fluazinam Detection This table is interactive. Click on the headers to sort.

| Matrix | Sample Preparation | Recoveries (%) | Limit of Quantification (LOQ) | Citation |

|---|---|---|---|---|

| Potatoes, Potato Plants, Soil | QuEChERS | Not Specified | Not Specified | nih.gov |

| Wax Gourd | Acetonitrile extraction, PSA cleanup | 89-109 | 0.01 mg/kg | nyxxb.cn |

Spectroscopic and Sensor-Based Detection Methods

Beyond chromatography, novel sensor-based methods are emerging for the rapid and sensitive detection of fluazinam. These techniques often utilize the unique optical properties of nanomaterials.

Fluorescence Resonance Energy Transfer (FRET) Based Sensors

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. tandfonline.comresearchgate.net FRET-based sensors have been developed for the ratiometric fluorescent detection of fluazinam. tandfonline.comworldscientific.com

One such sensor utilizes N,S-doped carbon quantum dots (N,S-CQDs) as the energy donor and a porphyrin derivative (TMaPP) as the energy acceptor. tandfonline.comtandfonline.com In the absence of fluazinam, FRET occurs from the N,S-CQDs to TMaPP. tandfonline.com The presence of fluazinam disrupts this energy transfer due to interactions with the porphyrin, leading to a recovery of the donor's fluorescence and a decrease in the acceptor's fluorescence. tandfonline.com This ratiometric sensor exhibits a wide linear range (50 nM to 20 µM) and a low limit of detection (LOD) of 2.13 nM. tandfonline.comtandfonline.com

Another FRET-based system for fluazinam detection employs Cadmium Telluride quantum dots (CdTe QDs) and TMaPP. researchgate.networldscientific.com The addition of fluazinam impairs the energy transfer from the CdTe QDs to the porphyrin, providing a quantitative measure of the analyte's concentration with a detection limit as low as 2.3 nM. researchgate.networldscientific.com

Table 4: FRET-Based Sensors for Fluazinam Detection This table is interactive. Click on the headers to sort.

| Sensor System | Principle | Linear Range | Limit of Detection (LOD) | Citation |

|---|---|---|---|---|

| N,S-CQDs and TMaPP | Fluazinam impairs FRET from N,S-CQDs to TMaPP | 50 nM - 20 µM | 2.13 nM | tandfonline.comtandfonline.com |

Quantum Dot (QD) Techniques for Fluazinam Detection

Quantum dots (QDs) are semiconductor nanocrystals with unique photoluminescent properties that make them excellent probes for developing fluorescent sensors. nih.govmdpi.com Several QD-based techniques have been explored for fluazinam detection, often relying on fluorescence quenching or the inner filter effect (IFE). tandfonline.comtandfonline.com

A fluorescent sensor using molybdenum disulfide quantum dots (MoS2 QDs) was developed to detect fluazinam via the inner filter effect. tandfonline.comresearchgate.net The significant spectral overlap between the absorption of fluazinam and the excitation of the MoS2 QDs leads to fluorescence quenching upon the addition of fluazinam. researchgate.net This IFE-based sensor showed a linear range from 50 nM to 25 µM with an LOD of 2.53 nM. researchgate.net Other strategies have involved polyethyleneimine-capped copper nanoclusters (PEI-Cu NCs) as fluorescent probes for detecting fluazinam in water samples. tandfonline.comtandfonline.com These sensor-based approaches offer advantages such as simplicity, speed, and high sensitivity, providing effective platforms for monitoring fluazinam in food safety and environmental contexts. tandfonline.comresearchgate.net

Table 5: Quantum Dot (QD) Based Techniques for Fluazinam Detection This table is interactive. Click on the headers to sort.

| QD Material | Detection Mechanism | Linear Range | Limit of Detection (LOD) | Citation |

|---|---|---|---|---|

| Molybdenum Disulfide QDs (MoS2 QDs) | Inner Filter Effect (IFE) | 50 nM - 25 µM | 2.53 nM | researchgate.net |

| Polyethyleneimine-capped Copper Nanoclusters (PEI-Cu NCs) | Fluorescent Probe | Not Specified | Not Specified | tandfonline.comtandfonline.com |

Sample Preparation and Extraction Techniques

Effective sample preparation is a crucial step to isolate fluazinam and its metabolites from the sample matrix, remove interfering substances, and concentrate the analytes before instrumental analysis. The choice of technique depends heavily on the complexity of the matrix being analyzed.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage. Modified QuEChERS protocols have been successfully developed and applied for the determination of fluazinam in a variety of matrices.

The typical QuEChERS procedure involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step. For fluazinam analysis in fruits and vegetables, samples are often homogenized and extracted with acetonitrile. researchgate.netmdpi.com Salting-out agents, such as a combination of magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) citrate sesquihydrate, are added to induce phase separation and drive the pesticides into the organic layer. mdpi.com

For the cleanup (d-SPE) step, the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components like pigments, sugars, and fatty acids. Researchers have utilized various sorbent combinations to optimize recovery for specific matrices. For instance, in the analysis of vegetables and fruits, a d-SPE cleanup using hydroxylated multi-walled carbon nanotubes (MWCNTs-OH) as the absorbent has proven effective. researchgate.netcabidigitallibrary.org In other applications for persimmon, the cleanup was performed using a mix of MgSO₄, primary secondary amine (PSA) to remove organic acids, and graphitized carbon black (GCB) to remove pigments. mdpi.com For rice straw, which presents a complex matrix, purification with PSA and octadecylsilane (B103800) (C18) sorbents was effective. researchgate.net These tailored QuEChERS methods, often paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high-throughput and reliable quantification of fluazinam residues. researchgate.netmdpi.comcabidigitallibrary.orgnih.gov

Beyond agricultural commodities, analyzing fluazinam and its amino metabolites in complex environmental matrices like soil and water, as well as in biological systems, requires robust extraction methods.

For soil analysis , various techniques have been employed. One validated method involves extracting soil samples by sonication with methanol. epa.gov The resulting extract is then diluted with water and can be directly analyzed by LC/MS/MS. epa.gov Another approach for both pepper and soil samples used acetone (B3395972) for extraction, followed by a cleanup step using a solid-phase extraction (SPE) Florisil cartridge. researchgate.net A high-performance liquid chromatography (HPLC) method developed for soil analysis also utilized acetonitrile for extraction, followed by a solvent change to heptane (B126788) and purification via SPE. researchgate.netnih.govhelsinki.fitandfonline.com

For water analysis , a straightforward method has been developed for fluazinam and five of its metabolites, including amino-derivatives like AMPA and DAPA. epa.gov The method involves simply combining the water sample with a 0.2% formic acid solution in acetonitrile and shaking it before direct analysis by LC/MS/MS. If necessary, the sample can be filtered to remove particulates. epa.gov In other studies, water samples were subjected to liquid-liquid partitioning with hexane (B92381) to extract fluazinam. frontiersin.org

In biological matrices , metabolism studies in animals have identified key amino metabolites, necessitating methods that can quantify the parent compound and its transformation products. nih.gov For instance, the analysis of fluazinam in potato matrices involved soaking samples in water, followed by extraction with an acetic acid-methanol solution. The subsequent cleanup involved a series of liquid-liquid partitioning steps with hexane and acidification/basification, followed by a Florisil column cleanup before analysis by gas-liquid chromatography with electron capture detection (GLC-ECD). publications.gc.ca

QuEChERS Methodology for Residue Analysis

Method Validation and Quantification in Research Contexts

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for purpose. In research contexts, methods for fluazinam and its metabolites are rigorously validated for several key parameters, including linearity, accuracy (recovery), precision (relative standard deviation, RSD), and sensitivity (limit of quantification, LOQ).

Numerous studies have demonstrated the successful validation of these methods across different matrices and analytical platforms. For example, a modified QuEChERS LC-MS/MS method for fluazinam in various fruits and vegetables showed excellent linearity (R² > 0.99), recoveries between 81-115%, precision with RSDs ≤12%, and a sensitive LOQ of 5 ng/g. researchgate.netcabidigitallibrary.org Similarly, a QuEChERS method coupled with ultra-performance liquid chromatography-tandem mass spectrometry for root mustard reported recoveries of 85.2-110.8% with RSDs between 1.0-7.2%. nih.gov

For the analysis of fluazinam in apples using gas chromatography-electron capture detection (GC-ECD), a method was validated with average recoveries of 94.5% to 102.7% and RSDs of 1.1% to 3.7%. researchgate.netasianpubs.org The LOQ for this method was established at 0.01 mg/kg. researchgate.netasianpubs.org In soil, an LC/MS/MS method for fluazinam and its metabolite HYPA was validated with an LOQ of 0.01 mg/kg, with matrix spike recoveries ranging from 70% to 120% and RSDs ≤20%. epa.gov

The tables below summarize the validation data from several research studies, illustrating the performance of different analytical methodologies.

Table 1: Validation of QuEChERS-Based Methods for Fluazinam

| Matrix | Analytical Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ | Reference |

|---|---|---|---|---|---|---|

| Vegetables & Fruits | LC-MS/MS | > 0.99 | 81 - 115 | ≤ 12 | 5 ng/g | researchgate.netcabidigitallibrary.org |

| Root Mustard (Leaf) | UPLC-MS/MS | Not Reported | 85.2 - 110.8 | 1.0 - 7.2 | < 0.01 mg/kg | nih.gov |

| Root Mustard (Root) | UPLC-MS/MS | Not Reported | 88.8 - 93.3 | 1.9 - 12.4 | < 0.01 mg/kg | nih.gov |

| Potato Plants, Potatoes, Soil | GC-ECD | Not Reported | 85.1 - 99.5 | 0.7 - 2.8 | 0.01 mg/kg | researchgate.net |

Table 2: Validation of Other Extraction Methods for Fluazinam

| Matrix | Extraction/Analytical Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ | Reference |

|---|---|---|---|---|---|---|

| Apple | GC-ECD | Not Reported | 94.5 - 102.7 | 1.1 - 3.7 | 0.01 mg/kg | researchgate.netasianpubs.org |

| Soil (Fluazinam & HYPA) | LC/MS/MS | Not Reported | 70 - 120 | ≤ 20 | 0.01 mg/kg | epa.gov |

| Horticultural Crops | GC-ECD/MS | Not Reported | 82.5 - 99.9 | < 10.0 | 0.004 mg/kg | researchgate.net |

| Potato | GLC-ECD | 0.9999 | 88.3 ± 6.3 | Not Reported | 0.01 ppm | publications.gc.ca |

Table of Compounds

| Common Name/Abbreviation | Chemical Name |

| Fluazinam | 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine fao.org |

| AMPA | 4-Chloro-6-(3-chloro-5-trifluoromethyl-2-pyridylamino)-α,α,α-trifluoro-5-nitro-m-toluidine nih.gov |

| MAPA | 2-Chloro-6-(3-chloro-5-trifluoromethyl-2-pyridylamino)-α,α,α-trifluoro-5-nitro-m-toluidine nih.gov |

| DAPA | 4-Chloro-2-(3-chloro-5-trifluoromethyl-2-pyridylamino)-5-trifluoromethyl-m-phenylenediamine nih.gov |

| HYPA | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2,4-dinitro-6-(trifluoromethyl)phenol epa.gov |

| CAPA | 5-Chloro-6-(3-chloro-2,6-dinitro-4- trifluoromethylanilino) nicotinic acid frontiersin.org |

| DCPA | 6-(4-Carboxy-3-chloro-2,6- dinitroanilino)- 5- chloronicotinic acid frontiersin.orgfao.org |

Fungicide Resistance Development and Management Strategies for Fluazinam

Strategies for Resistance Management

Integration into Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is a holistic approach to crop protection that combines various control methods to manage pests and diseases in an economically and environmentally sound manner. newsomseed.comepa.gov Fluazinam (B131798) is highly compatible with IPM programs and can be used in conjunction with other strategies to enhance disease control and reduce reliance on chemical applications. newsomseed.comchemicalbook.com

Key aspects of integrating fluazinam into IPM programs include:

Disease-Resistant Varieties: Utilizing crop varieties that are inherently resistant to specific diseases is a cornerstone of IPM. newsomseed.comepa.gov

Cultural Practices: Implementing practices that reduce disease development, such as proper sanitation, crop rotation, and managing irrigation to avoid prolonged leaf wetness, should be followed. newsomseed.comepa.gov

Pest Scouting and Disease Forecasting: Regular monitoring of crops for disease symptoms and using disease forecasting systems based on environmental factors can help determine the optimal timing for fungicide applications. newsomseed.comepa.govepa.gov This ensures that fluazinam is only applied when necessary, minimizing selection pressure for resistance.

Biological Control Agents: The use of beneficial microorganisms that can suppress or compete with plant pathogens is another component of IPM that can be used alongside fluazinam applications. newsomseed.comepa.gov